Ethyl 3-bromo-5-cyano-4-methylbenzoate
Description
Ethyl 3-bromo-5-cyano-4-methylbenzoate is a synthetic benzoate ester derivative with a bromine atom at position 3, a cyano group at position 5, and a methyl group at position 4 of the aromatic ring. This compound is structurally characterized by its electron-withdrawing substituents (bromo, cyano) and an electron-donating methyl group, which collectively influence its physicochemical properties and reactivity. Such halogenated benzoates are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in further functionalization.
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-9(6-13)7(2)10(12)5-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVPFDRZVUYPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-bromo-5-cyano-4-methylbenzoate typically involves the bromination of 4-methylbenzoic acid, followed by the introduction of a cyano group and esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent, a cyanide source such as sodium cyanide, and an acid catalyst for the esterification process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .
Chemical Reactions Analysis
Ethyl 3-bromo-5-cyano-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-bromo-5-cyano-4-methylbenzoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of potential drug candidates due to its structural features.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-4-methylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceutical applications, its effects are mediated through its interaction with biological targets, which may include enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The most closely related compound identified in the evidence is Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8, C₁₀H₇BrN₂O₄) . Key structural differences lie in the substituent at position 4: the target compound features a methyl group (-CH₃), while the analog bears a nitro group (-NO₂). This substitution significantly alters electronic and steric properties:
- Electron-donating vs. electron-withdrawing effects : The methyl group donates electrons via hyperconjugation, increasing electron density at the aromatic ring. In contrast, the nitro group is strongly electron-withdrawing, reducing electron density and directing electrophilic substitution reactions to specific positions.
- Molecular weight and polarity : The nitro analog has a higher molecular weight (323.08 g/mol vs. ~268.11 g/mol for the methyl derivative) and greater polarity due to the nitro group’s electronegativity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
The nitro derivative’s higher polarity may enhance solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethyl acetate, whereas the methyl analog is likely more soluble in nonpolar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
